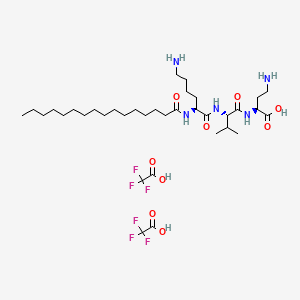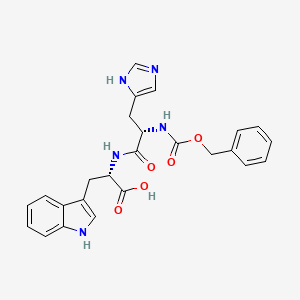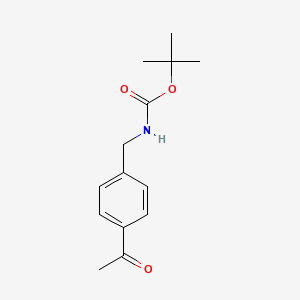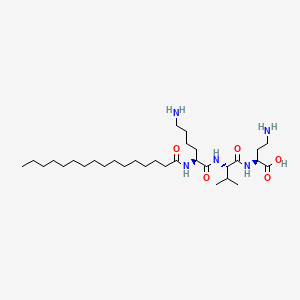
Palmitoyllysylvalyldiaminobutyric acid
説明
Palmitoyllysylvalyldiaminobutyric acid (PAL-VAD) is a synthetic peptide that has gained significant attention in recent years due to its potential applications in various fields of research. PAL-VAD is a modified version of the natural peptide, thymopoietin, which is involved in the regulation of the immune system. PAL-VAD is synthesized using solid-phase peptide synthesis and has been found to have several biochemical and physiological effects.
作用機序
Palmitoyllysylvalyldiaminobutyric acid exerts its effects by binding to specific receptors on the surface of cells. The exact mechanism of action of Palmitoyllysylvalyldiaminobutyric acid is not fully understood, but it is thought to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Palmitoyllysylvalyldiaminobutyric acid has been found to have several biochemical and physiological effects. Palmitoyllysylvalyldiaminobutyric acid has been found to enhance the immune response by increasing the production of cytokines and stimulating the proliferation of T cells. Palmitoyllysylvalyldiaminobutyric acid has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Palmitoyllysylvalyldiaminobutyric acid has been found to have neuroprotective effects and can improve cognitive function. Palmitoyllysylvalyldiaminobutyric acid has also been found to have anti-depressant effects, making it a potential treatment for depression.
実験室実験の利点と制限
One advantage of using Palmitoyllysylvalyldiaminobutyric acid in lab experiments is its high purity and stability. Palmitoyllysylvalyldiaminobutyric acid is synthesized using solid-phase peptide synthesis, which ensures a high degree of purity and stability. Another advantage of using Palmitoyllysylvalyldiaminobutyric acid is its specificity. Palmitoyllysylvalyldiaminobutyric acid binds to specific receptors on the surface of cells, making it a useful tool for studying specific signaling pathways.
One limitation of using Palmitoyllysylvalyldiaminobutyric acid in lab experiments is its cost. The synthesis of Palmitoyllysylvalyldiaminobutyric acid using solid-phase peptide synthesis can be expensive, making it a less accessible tool for researchers with limited budgets. Another limitation of using Palmitoyllysylvalyldiaminobutyric acid is its potential toxicity. While Palmitoyllysylvalyldiaminobutyric acid has been found to be safe in animal studies, its long-term effects in humans are not fully understood.
将来の方向性
There are several future directions for research involving Palmitoyllysylvalyldiaminobutyric acid. One area of research is the development of Palmitoyllysylvalyldiaminobutyric acid as a therapeutic agent for inflammatory diseases. Another area of research is the development of Palmitoyllysylvalyldiaminobutyric acid as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Another area of research is the development of Palmitoyllysylvalyldiaminobutyric acid as a tool for studying specific signaling pathways. Palmitoyllysylvalyldiaminobutyric acid's specificity for certain receptors makes it a useful tool for studying specific signaling pathways and could lead to the development of new drugs targeting these pathways.
Conclusion:
Palmitoyllysylvalyldiaminobutyric acid is a synthetic peptide that has gained significant attention in recent years due to its potential applications in various fields of research. Palmitoyllysylvalyldiaminobutyric acid is synthesized using solid-phase peptide synthesis and has been found to have several biochemical and physiological effects. Palmitoyllysylvalyldiaminobutyric acid has potential applications in the fields of immunology, neuroscience, and drug development. While there are limitations to using Palmitoyllysylvalyldiaminobutyric acid in lab experiments, its specificity and stability make it a useful tool for studying specific signaling pathways. Further research is needed to fully understand the potential applications of Palmitoyllysylvalyldiaminobutyric acid in various fields of research.
科学的研究の応用
Palmitoyllysylvalyldiaminobutyric acid has been extensively studied for its potential applications in various fields of research. In the field of immunology, Palmitoyllysylvalyldiaminobutyric acid has been found to enhance the immune response by increasing the production of cytokines and stimulating the proliferation of T cells. Palmitoyllysylvalyldiaminobutyric acid has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
In the field of neuroscience, Palmitoyllysylvalyldiaminobutyric acid has been found to have neuroprotective effects and can improve cognitive function. Palmitoyllysylvalyldiaminobutyric acid has also been found to have anti-depressant effects, making it a potential treatment for depression.
特性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27(37)34-25(19-17-18-22-32)29(38)36-28(24(2)3)30(39)35-26(21-23-33)31(40)41/h24-26,28H,4-23,32-33H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)/t25-,26-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTCKFAZFCWNSK-NSVAZKTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H61N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyllysylvalyldiaminobutyric acid | |
CAS RN |
794590-33-3 | |
| Record name | Palmitoyllysylvalyldiaminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794590333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MGA33DQ5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



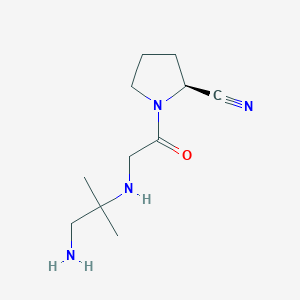
![1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3284943.png)
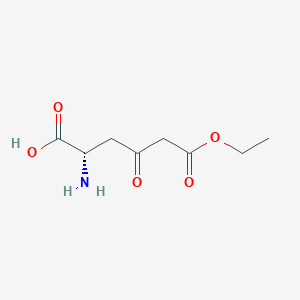
![4-[(1S)-1-Amino-2-hydroxyethyl]phenol](/img/structure/B3284950.png)
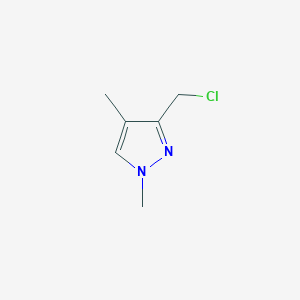
![(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B3284961.png)
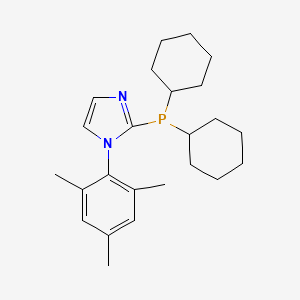


![N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide](/img/structure/B3284988.png)
